molecular formula C9H3ClF3NO2S B179358 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid CAS No. 680210-98-4

5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B179358
CAS No.: 680210-98-4
M. Wt: 281.64 g/mol
InChI Key: YFIHRSIOWDECJO-UHFFFAOYSA-N
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Description

5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is notable for its inclusion of both chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity. The presence of these functional groups makes it an interesting subject for various chemical and pharmaceutical research applications.

Biochemical Analysis

Biochemical Properties

5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .

Additionally, this compound has been observed to bind to certain protein targets, influencing their function and stability. For example, it may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis .

Furthermore, this compound can impact gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of target genes. This can result in altered cellular metabolism, including shifts in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

In addition, this compound can modulate gene expression by interacting with transcription factors or nuclear receptors. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .

Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity or gene expression, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and alterations in hematological parameters .

Threshold effects have also been reported, where a specific dosage range is required to achieve the desired therapeutic effect without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites . The metabolic flux and levels of these metabolites can be influenced by the presence of cofactors and other interacting compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound may be transported across cell membranes by ATP-binding cassette (ABC) transporters, which are known to play a role in the efflux of xenobiotics and endogenous compounds . Additionally, binding proteins within the cytoplasm can influence the localization and accumulation of this compound in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis. One common method includes the chlorination and trifluoromethylation of a pyridine derivative, followed by the formation of the thieno ring. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might also incorporate the use of catalysts to enhance the reaction efficiency and reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to alter the oxidation state of the compound.

    Substitution: The chlorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid
  • 7-Oxo-5-(trifluoromethyl)-7H-thieno[3,2-b]pyran-3-carboxylic acid

Uniqueness

5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups is less common in similar compounds, making it a valuable subject for research and development in various fields.

Properties

IUPAC Name

5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF3NO2S/c10-5-1-4(9(11,12)13)7-6(14-5)3(2-17-7)8(15)16/h1-2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIHRSIOWDECJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CS2)C(=O)O)N=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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